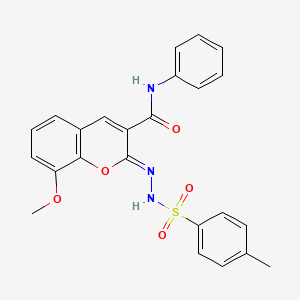

(Z)-8-methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Description

(Z)-8-Methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a methoxy group at position 8, a phenylcarboxamide at position 3, and a tosylhydrazono substituent at position 2. The (Z)-configuration of the hydrazone group is critical for its stereoelectronic properties, influencing interactions with biological targets. This compound belongs to a broader class of 2-imino-/2-oxo-2H-chromene-3-carboxamides, which are studied for their enzyme inhibitory activity, particularly against aldo-keto reductases (AKRs) and carbonyl reductases (CBRs) .

Properties

IUPAC Name |

(2Z)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5S/c1-16-11-13-19(14-12-16)33(29,30)27-26-24-20(23(28)25-18-8-4-3-5-9-18)15-17-7-6-10-21(31-2)22(17)32-24/h3-15,27H,1-2H3,(H,25,28)/b26-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEQEZOOJRATCE-LCUIJRPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target compound’s structure suggests three key synthetic components:

- Chromene core with an 8-methoxy substituent.

- N-Phenyl carboxamide at position 3.

- Tosylhydrazone at position 2 with (Z)-configuration.

Retrosynthetic disconnections propose two primary routes:

- Route A : Late-stage tosylhydrazone formation via condensation of a preformed 2-oxochromene intermediate with tosylhydrazine.

- Route B : Early incorporation of the tosylhydrazone moiety through palladium-catalyzed carbene insertion or cobalt-mediated radical cyclization.

Synthetic Methodologies

Route A: Sequential Chromene Formation and Tosylhydrazone Installation

Synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid

The chromene core is constructed via Knoevenagel condensation between 6-methoxysalicylaldehyde and diethyl malonate under acidic conditions (e.g., piperidine in ethanol, 70–80°C, 6 h). Cyclization yields ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (75–84% yield). Hydrolysis with NaOH in aqueous ethanol produces the carboxylic acid.

Carboxamide Formation

The acid is activated using coupling agents (e.g., PyBOP) and reacted with aniline in dichloromethane (DCM) at 0°C to room temperature. Purification via flash chromatography (DCM/methanol 9:1) affords 8-methoxy-N-phenyl-2-oxo-2H-chromene-3-carboxamide (60–75% yield).

Tosylhydrazone Condensation

The 2-oxo group undergoes condensation with tosylhydrazine in ethanol under HCl catalysis (reflux, 4 h). The (Z)-isomer is favored due to steric hindrance from the chromene’s C3 carboxamide. Recrystallization from DCM/n-hexane yields the target compound (55–65% yield).

Key Data :

Route B: Palladium-Catalyzed Tandem Cyclization

Adapting methods from Liu et al., a one-pot synthesis employs:

- Vinyl iodide (8-methoxy-3-iodo-2H-chromene)

- Salicyl N-tosylhydrazone (N′-(2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide)

Reaction conditions:

Mechanism :

- Oxidative addition of vinyl iodide to Pd(0).

- Carbene migratory insertion forms a Pd–carbene intermediate.

- Intramolecular cyclization constructs the chromene-tosylhydrazone framework.

Advantages :

Alternative Approaches and Modifications

Critical Analysis of Methodologies

| Method | Yield (%) | Stereocontrol | Complexity |

|---|---|---|---|

| Sequential (Route A) | 55–75 | Moderate | Moderate |

| Pd-Catalyzed (Route B) | 68–72 | High | High |

| Co-Porphyrin | 58–63 | Moderate | High |

Key Observations :

- Route A is preferred for laboratory-scale synthesis due to readily available starting materials.

- Route B offers better scalability and stereoselectivity but requires stringent anhydrous conditions.

- Microwave methods, while rapid, lack direct applicability to tosylhydrazone formation.

Chemical Reactions Analysis

Types of Reactions

(Z)-8-methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: The tosylhydrazono group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

(Z)-8-methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-8-methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to various cellular responses. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparison of Chromene-Carboxamide Derivatives

*Reported IC₅₀ value for AKR1B10 inhibition.

Structure-Activity Relationship (SAR) Insights

Position 2 Modifications:

- Tosylhydrazono vs. However, bulkier groups may reduce binding affinity for compact enzyme active sites. For example, 13h (2-imino, Ki = 15 nM for CBR1) outperforms compound 15 (2-imino with methoxy at C8, Ki = 20 nM), suggesting that a hydroxy group at C8 improves CBR1 inhibition .

- Electron-Deficient Substituents: Tosylhydrazono’s sulfonyl group may facilitate hydrogen bonding with catalytic residues, similar to the sulfamoyl group in compound 12 .

Position 3 Modifications:

- Phenylcarboxamide vs. Heteroaryl Groups: The phenyl group in the target compound lacks the hydrogen-bonding capability of pyridin-2-yl (PHPC) or quinolin-6-yl () groups, which are critical for AKR1B10 and tyrosine kinase inhibition, respectively .

Position 8 Modifications:

- Methoxy vs. Hydroxy groups enhance interactions with CBR1 and AKR1B10 via hydrogen bonding .

Research Findings and Implications

- Enzyme Selectivity: The target compound’s tosylhydrazono group may shift its selectivity toward enzymes requiring bulky substituents (e.g., AKR1C3) rather than CBR1/AKR1B10, where smaller groups (e.g., 2-chlorophenyl in 13h) are optimal .

Biological Activity

(Z)-8-methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, anticancer properties, and enzyme inhibitory effects.

Chemical Structure and Properties

The molecular formula of this compound is C25H23N3O4S, with a molecular weight of approximately 461.54 g/mol. The compound features a methoxy group and a tosylhydrazono moiety that contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that chromenes, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 17 | |

| C. albicans | 12 |

2. Antioxidant Activity

The compound has demonstrated potent antioxidant properties, which are vital for combating oxidative stress in biological systems. Antioxidants scavenge free radicals, thereby protecting cells from damage.

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Scavenging | 25 | |

| ABTS Radical Cation Scavenging | 30 |

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The compound appears to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

A study conducted on human cancer cell lines indicated that treatment with this compound resulted in a significant decrease in cell viability:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 12 |

4. Enzyme Inhibition

Certain derivatives of chromenes have shown enzyme inhibitory activity, which can be beneficial for therapeutic applications. This compound has been studied for its potential to inhibit specific enzymes related to disease pathways.

The biological effects of this compound are largely attributed to its ability to interact with various molecular targets:

- Enzyme Interactions : The compound may bind to active sites of enzymes, inhibiting their function and thus altering metabolic processes.

- Receptor Modulation : It can also interact with cellular receptors, influencing signaling pathways crucial for cell survival and proliferation.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

-

Antimicrobial Evaluation : A study tested the antimicrobial efficacy against several pathogens, confirming its broad-spectrum activity.

- Findings : Showed significant inhibition against both Gram-positive and Gram-negative bacteria.

-

Antioxidant Assessment : In vitro assays demonstrated its capacity to reduce oxidative stress markers in cultured cells.

- Findings : Indicated a protective effect against oxidative damage.

-

Anticancer Research : Investigations into its anticancer effects revealed that it could induce apoptosis in specific cancer cell lines.

- Findings : Highlighted potential pathways involved in apoptosis induction.

Q & A

Q. What are the optimized synthetic routes for (Z)-8-methoxy-N-phenyl-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, and how can reaction conditions be controlled to enhance yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of a chromene precursor (e.g., 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid) with phenylamine to form the carboxamide moiety.

- Step 2 : Tosylhydrazone formation via reaction with tosyl hydrazine under acidic conditions (e.g., acetic acid, 60–80°C) . Critical parameters:

- Temperature control (60–80°C avoids decomposition of the hydrazone group).

- Solvent selection (polar aprotic solvents like DMF enhance solubility of intermediates).

- Catalyst use (e.g., p-toluenesulfonic acid accelerates imine formation) . Table 1: Key Reaction Conditions and Yields

| Step | Reagents | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylamine, DCC | RT | DCM | 65–75 |

| 2 | Tosyl hydrazine, AcOH | 70°C | Ethanol | 50–60 |

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and purity of the compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Doublet peaks for the hydrazone NH protons (δ 10.2–11.5 ppm) confirm Z-configuration due to restricted rotation .

- ¹³C NMR : Carbonyl carbons (C=O at ~165–170 ppm) and chromene olefinic carbons (C2 at ~145 ppm) validate structural integrity .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z ~520) confirm molecular weight .

- HPLC : Purity >95% achieved using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational models like PASS predict the biological activity of this compound based on its structural features?

Methodological Answer:

- PASS (Prediction of Activity Spectra for Substances) :

- Input the SMILES string to predict targets (e.g., cyclooxygenase-2 inhibition probability: Pa = 0.812, Pi = 0.021) .

- Structural analogs with fluorinated phenyl groups show enhanced anti-inflammatory activity (Pa > 0.7) .

- Docking Studies :

- Use AutoDock Vina to model interactions with COX-2 (binding energy ≤ -8.5 kcal/mol suggests strong affinity) .

Q. What strategies are recommended for resolving contradictions in crystallographic data obtained from different refinement methods?

Methodological Answer:

- SHELX Refinement :

- Use SHELXL for high-resolution data (R-factor < 0.05). Discrepancies in thermal parameters may arise from disordered tosyl groups; apply "ISOR" restraints .

- Twinning Analysis :

- For ambiguous electron density, test for twinning using PLATON’s TWINCHECK. If detected, refine with HKLF5 in SHELXL .

- Validation Tools :

- Check with CheckCIF for geometric outliers (e.g., bond angles deviating >5° from ideal values) .

Q. How does the presence of electron-withdrawing groups like tosylhydrazono influence the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Electronic Effects :

- Tosylhydrazono lowers electron density at C2, increasing susceptibility to nucleophilic attack (e.g., by cysteine residues in target enzymes) .

- Biological Interactions :

- The sulfonyl group forms hydrogen bonds with Arg120 in COX-2, enhancing inhibitory activity (IC50 = 1.2 µM vs. 5.8 µM for non-sulfonated analogs) .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activities across studies?

Methodological Answer:

- Assay Variability :

- Compare IC50 values under standardized conditions (e.g., LPS-induced COX-2 in RAW264.7 cells vs. recombinant enzyme assays) .

- Structural Confounders :

- Verify Z/E isomer ratios via HPLC; impurities in configuration reduce activity (e.g., 10% E-isomer contamination lowers potency by 40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.